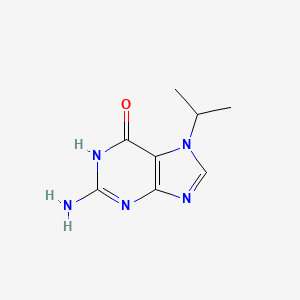

7-Isopropylguanine

Description

Alkylation Mechanisms of Guanine by Nitroso Compounds

Nitroso compounds such as N-nitrosodi-n-propylamine and N-propyl-N-nitrosourea (PNU) alkylate guanine via a two-step process involving metabolic activation and electrophilic attack. These agents generate alkyldiazonium ions as primary intermediates, which directly alkylate nucleophilic sites on DNA bases. Semiempirical molecular orbital calculations (MOPAC) and density-functional theory (DGauss) analyses demonstrate that alkyldiazonium ions preferentially target the O⁶ position of guanine over N⁷ due to favorable enthalpy changes during transition state formation. For example, the reaction of N-propylnitrosourea with guanosine produces 7-n-propylguanine as the major adduct, while O⁶-isopropylguanosine forms as a minor product through carbocation rearrangements.

The alkylation process follows second-order kinetics, indicating a bimolecular substitution mechanism rather than a free carbocation-mediated pathway. This is corroborated by in vitro studies showing that hepatic DNA exposed to N-nitrosodi-n-propylamine accumulates 7-n-propylguanine but no detectable this compound, suggesting cellular nucleophiles intercept intermediates before carbocation formation. The sequence context further modulates alkylation specificity: guanine residues flanked by 5ʹ-purines exhibit up to 10-fold higher O⁶-alkylation rates compared to those adjacent to thymine or cytosine.

Table 1: Alkylation Site Preferences of N-Propylnitrosourea

| Alkylation Site | Relative Yield (%) | Flanking Sequence Dependence |

|---|---|---|

| N⁷-Guanine | 92 | 5ʹ-G > 5ʹ-A > 5ʹ-C > 5ʹ-T |

| O⁶-Guanine | 8 | 5ʹ-G > 5ʹ-A > 5ʹ-C > 5ʹ-T |

Rearrangement Dynamics in O⁶-Isopropylguanosine Formation

The generation of O⁶-isopropylguanosine from n-propylnitrosourea involves a unique rearrangement mechanism during the alkylation process. Kinetic studies reveal that the transition state for O⁶ alkylation is "looser" compared to N⁷ alkylation, permitting partial carbocation character and subsequent hydride shifts. When guanosine reacts with n-propylnitrosourea, the initial n-propyldiazonium ion attacks the O⁶ oxygen, forming a transient intermediate that undergoes a Wagner-Meerwein rearrangement to yield an isopropyl group at O⁶. This rearrangement is absent in N⁷ alkylation, which proceeds via direct SN2 displacement without intermediate stabilization.

Isotopic labeling experiments with [³H]-di-n-propylnitrosamine confirm this pathway: hepatic RNA isolated from treated rats contains O⁶-isopropylguanosine but no this compound, indicating that rearrangement occurs exclusively during O⁶ alkylation. The propensity for rearrangement correlates with the steric bulk of the alkyl group, as larger substituents (e.g., n-propyl vs. ethyl) increase transition state instability and favor hydride shifts.

Reaction Pathway

$$

\text{n-Propyldiazonium ion} + \text{Guanosine} \rightarrow \text{O⁶-n-propylguanosine}^\ddagger \rightarrow \text{O⁶-isopropylguanosine} + \text{H}^+

$$

Transition state (^\ddagger) permits partial carbocation rearrangement.

Comparative Analysis of Propylnitrosourea-Induced Alkylation Patterns

Comparative studies of propylnitrosourea (PNU) alkylation reveal distinct patterns in adduct distribution between in vitro and in vivo systems. In vitro reactions with calf thymus DNA show that PNU produces 7-n-propylguanine (68%) and O⁶-n-propylguanine (24%) as major adducts, with minor amounts of this compound (5%) and O⁶-isopropylguanine (3%). The O⁶-/N⁷-alkylguanine ratio (0.73) remains consistent across alkylating agents, suggesting a universal preference for N⁷ alkylation regardless of alkyl group size.

However, in vivo metabolism alters this pattern. Rats administered N-nitrosodi-n-propylamine exhibit hepatic DNA adducts dominated by 7-n-propylguanine, with no detectable this compound. This discrepancy arises from enzymatic interception of reactive intermediates (e.g., alpha-hydroxynitrosamines) before carbocation rearrangement can occur. Conversely, direct exposure to preformed alkylating agents like PNU bypasses metabolic barriers, allowing rearrangement products to accumulate.

Table 2: Alkylation Product Distribution in PNU-Treated DNA

| Condition | 7-n-Propylguanine (%) | O⁶-n-Propylguanine (%) | This compound (%) | O⁶-Isopropylguanine (%) |

|---|---|---|---|---|

| In vitro (pH 7.0) | 68 | 24 | 5 | 3 |

| In vivo (rat) | 92 | 8 | 0 | 0 |

The data underscore the critical role of biological context in determining alkylation outcomes. While in vitro systems permit carbocation rearrangements, cellular detoxification pathways and DNA repair mechanisms (e.g., O⁶-alkylguanine-DNA alkyltransferase) selectively remove O⁶ adducts, skewing the observed distribution toward N⁷ products.

Properties

CAS No. |

55146-06-0 |

|---|---|

Molecular Formula |

C8H11N5O |

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-amino-7-propan-2-yl-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O/c1-4(2)13-3-10-6-5(13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H3,9,11,12,14) |

InChI Key |

KXZFTQWMIRVQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylguanine typically involves the alkylation of guanine. This process can be carried out using isopropylating agents such as isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylguanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted guanine derivatives.

Scientific Research Applications

7-Isopropylguanine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in genetic research and as a probe for nucleic acid interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 7-Isopropylguanine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting normal base pairing and potentially inhibiting replication and transcription processes. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Molecular Characteristics

The substituent at the 7-position significantly influences molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 7) | LogP* (Predicted) |

|---|---|---|---|---|

| Guanine | C₅H₅N₅O | 151.13 | -H | -1.64 |

| 7-Methylguanine | C₆H₇N₅O | 165.15 | -CH₃ | -1.20 |

| 7-(2-Propenyl)guanine | C₈H₉N₅O | 191.19 | -CH₂CH=CH₂ | 0.18 |

| 7-Isopropylguanine | C₈H₁₁N₅O | 193.20 | -CH(CH₃)₂ | 0.45 |

*LogP values estimated using ChemDraw software.

Key Observations :

- Size and Lipophilicity : The isopropyl group increases molecular weight and predicted LogP compared to methyl, suggesting higher lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

7-Methylguanine

- Anticancer Potential: Exhibits inhibitory effects on cancer cell proliferation, possibly via interference with DNA repair or methylation pathways .

- Toxicological Profile: Non-hazardous under standard laboratory conditions, making it suitable for research .

7-(2-Propenyl)guanine

This compound (Hypothetical Projections)

- Expected Bioactivity : The increased lipophilicity may enhance cellular uptake compared to 7-methylguanine. However, steric bulk could reduce binding affinity to targets like methyltransferases or purine receptors.

- Synthetic Challenges : Synthesis would likely require isopropylating agents (e.g., isopropyl halides) under controlled alkylation conditions, differing from methods used for methyl or propenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.